Product packaging for 2-Cyano-4,5-difluorobenzoic acid(Cat. No.:CAS No. 1374443-76-1)

2-Cyano-4,5-difluorobenzoic acid

Cat. No.: B3100701
CAS No.: 1374443-76-1
M. Wt: 183.11 g/mol
InChI Key: AMPPYTLITJIVOI-UHFFFAOYSA-N
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Description

Contextualizing 2-Cyano-4,5-difluorobenzoic Acid within Contemporary Synthetic Challenges

This compound is a valuable building block in contemporary organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a cyano group, and a difluorinated phenyl ring, presents a unique set of reactive sites. This allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules. The presence of two fluorine atoms on the benzene (B151609) ring enhances its utility, particularly in the development of novel pharmaceuticals and agrochemicals. For instance, fluorinated aromatic compounds are integral to the synthesis of certain kinase inhibitors used in cancer therapy and compounds with potential applications as insecticides and herbicides. The specific arrangement of the functional groups in this compound makes it a sought-after precursor for creating highly substituted and functionalized aromatic systems that are otherwise challenging to synthesize.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical structure and properties are summarized in the tables below.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₈H₃F₂NO₂
Molecular Weight 183.11 g/mol
Appearance White to off-white powder
Melting Point 168-172 °C
CAS Number 203243-77-8

Table 2: Spectroscopic Data of this compound

Spectroscopy Data
¹H NMR Spectra available in literature
¹³C NMR Spectra available in literature
IR (Infrared) Spectra available in literature
MS (Mass Spectrometry) Spectra available in literature

Synthesis and Reactivity

Synthetic Routes

The synthesis of this compound typically involves multi-step procedures starting from commercially available fluorinated precursors. One common approach begins with the reduction of 4,5-Difluoro-2-nitrobenzoic acid to 2-Amino-4,5-difluorobenzoic acid. chemicalbook.com This is often achieved through catalytic hydrogenation using palladium on carbon as a catalyst. chemicalbook.com The resulting amino group can then be converted to a cyano group via a Sandmeyer reaction, which involves diazotization of the amine followed by treatment with a cyanide salt.

Another synthetic strategy could involve the hydrolysis of a corresponding nitrile. For instance, the hydrolysis of a trifunctional precursor like 3-cyano-2,4,5-trifluoro-benzoic acid ethyl ester can yield the desired carboxylic acid. google.com

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the cyano group, and the difluorinated aromatic ring.

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. It can also be converted to an acyl chloride, 2-Cyano-4,5-difluorobenzoyl chloride, which is a more reactive intermediate for acylation reactions. nih.gov

Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

Aromatic Ring: The fluorine atoms on the aromatic ring are generally stable but can be substituted under specific and often harsh reaction conditions. The electron-withdrawing nature of the fluorine, cyano, and carboxylic acid groups deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution.

Applications in Organic Synthesis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F2NO2 B3100701 2-Cyano-4,5-difluorobenzoic acid CAS No. 1374443-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-4,5-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPPYTLITJIVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyano 4,5 Difluorobenzoic Acid and Analogous Structures

Direct Synthesis Approaches to 2-Cyano-4,5-difluorobenzoic Acid

Direct, single-step synthetic routes to this compound are not widely documented in scientific literature. The inherent challenge lies in the selective introduction of three different functional groups—a carboxylic acid, a cyano group, and two fluorine atoms—onto a benzene (B151609) ring in a specific orientation. While methods for the direct C-H cyanation of arenes using photoredox catalysis have emerged, their application to achieve the specific substitution pattern of this compound from a simple difluorobenzene precursor has not been extensively reported. nih.gov Such direct approaches often face challenges with regioselectivity and functional group tolerance. nih.gov Consequently, the synthesis of this compound generally proceeds through multi-step sequences involving precursor molecules that already contain some of the required functionalities.

Precursor-Based and Convergent Synthesis Strategies

The more established and reliable methods for synthesizing this compound and its analogs involve the use of carefully chosen precursors. These strategies allow for a stepwise and controlled introduction of the necessary functional groups, leading to the desired product with high purity and yield.

Utilization of Halogenated Benzoic Acid Derivatives

One common and effective strategy for the synthesis of cyanobenzoic acids involves the use of halogenated benzoic acid derivatives as starting materials. The halogen atom serves as a versatile handle for the introduction of the cyano group through various chemical transformations.

A notable method for the synthesis of 2-cyanobenzoic acids involves the reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA). This reaction proceeds at low temperatures and can provide the desired 2-cyanobenzoic acids in good yields. The reaction is believed to occur through a benzyne (B1209423) intermediate, which is a highly reactive species that facilitates the introduction of the cyano group.

The reaction between a bromobenzoic acid and an arylacetonitrile in the presence of LDA is thought to proceed via the formation of a benzyne-3-carboxylate intermediate. masterorganicchemistry.comyoutube.com This highly reactive intermediate is generated at low temperatures upon the addition of the arylacetonitrile to a solution of the corresponding lithium halobenzoate and excess LDA. masterorganicchemistry.com The aryne intermediate is then attacked by the nucleophilic arylacetonitrile, leading to the formation of the 2-cyanobenzoic acid product. masterorganicchemistry.com The regioselectivity of the nucleophilic attack on the unsymmetrical benzyne intermediate is a critical factor in determining the final product distribution. masterorganicchemistry.com

Transformations from Aminodifluorobenzonitriles to Carboxylic Acids

Another viable synthetic route to this compound involves the transformation of aminodifluorobenzonitriles. This approach leverages the reactivity of the amino group, which can be converted into a cyano group via a Sandmeyer reaction, while the existing nitrile can be hydrolyzed to a carboxylic acid.

The Sandmeyer reaction is a well-established method for the conversion of a primary aromatic amine to a variety of functional groups, including the cyano group. Current time information in Bangalore, IN.ontosight.ainih.gov The reaction proceeds via the formation of a diazonium salt from the amine, which is then treated with a copper(I) cyanide salt to yield the corresponding nitrile. Current time information in Bangalore, IN.nih.gov This method is particularly useful for introducing a cyano group in positions that are not easily accessible through other synthetic routes.

A key step in this synthetic sequence is the hydrolysis of the benzonitrile (B105546) to a benzoic acid. For instance, 4-amino-3,5-difluorobenzonitrile (B171853) can be converted to 4-amino-3,5-difluorobenzoic acid by heating with aqueous sodium hydroxide (B78521). nih.gov This hydrolysis provides the carboxylic acid functionality required in the final product.

A plausible synthetic sequence could, therefore, involve starting with a suitable aminodifluorobenzonitrile, hydrolyzing the nitrile to a carboxylic acid, and then performing a Sandmeyer reaction on the amino group to introduce the second cyano group at the desired position. Alternatively, one could start with a diaminodifluorobenzene, selectively protect one amino group, perform a Sandmeyer reaction on the other to introduce a cyano group, hydrolyze a pre-existing or subsequently introduced nitrile to a carboxylic acid, and then deprotect and convert the remaining amino group to a cyano group.

Derivations from Other Difluorobenzoic Acid Isomers

The synthesis of this compound can also be envisioned through the functional group manipulation of other readily available difluorobenzoic acid isomers. For example, isomers such as 2,4-difluorobenzoic acid or 3,4-difluorobenzoic acid could serve as starting materials. google.comambeed.com

A general strategy would involve the nitration of a difluorobenzoic acid isomer to introduce a nitro group onto the aromatic ring. The position of nitration is directed by the existing fluorine and carboxylic acid substituents. msu.edu The nitro group can then be reduced to an amino group, typically through catalytic hydrogenation. researchgate.net Finally, the amino group can be converted to a cyano group via the Sandmeyer reaction. The success of this approach hinges on the ability to control the regioselectivity of the nitration step to place the nitro group at the desired position for subsequent conversion to the cyano group.

For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid has been achieved from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net A similar sequence could potentially be adapted for the synthesis of this compound from a suitable difluorobenzoic acid isomer.

The following table summarizes some of the key synthetic transformations that can be employed in the synthesis of this compound and its analogs.

Starting Material TypeKey TransformationReagents and ConditionsProduct Type
Halogenated Benzoic AcidCyanation via Benzyne IntermediateArylacetonitrile, LDA, low temperature2-Cyanobenzoic Acid
AminodifluorobenzonitrileHydrolysis of NitrileNaOH (aq), heatAminodifluorobenzoic Acid
Aminodifluorobenzoic AcidSandmeyer Reaction (Cyanation)1. NaNO₂, H⁺ 2. CuCNCyanodifluorobenzoic Acid
Difluorobenzoic Acid IsomerNitrationHNO₃, H₂SO₄Nitrodifluorobenzoic Acid
Nitrodifluorobenzoic AcidReduction of Nitro GroupH₂, Pd/CAminodifluorobenzoic Acid

Sequential Functional Group Interconversions

The synthesis of this compound and structurally similar compounds often relies on sequential functional group interconversions (FGI), a strategy that involves the stepwise modification of functional groups within a molecule. imperial.ac.uk This approach allows for the construction of the target molecule from readily available precursors through well-established chemical reactions.

A primary route involves the hydrolysis of a nitrile (cyanobenzonitrile) precursor. For instance, in a process analogous to the synthesis of 2,6-difluorobenzoic acid, a difluorobenzonitrile compound can be subjected to hydrolysis under basic conditions. chemicalbook.com In a typical procedure, the nitrile is heated with an aqueous solution of a base like sodium hydroxide in an autoclave. chemicalbook.com This reaction converts the cyano group (-CN) into a carboxylate salt, which is then acidified to yield the final benzoic acid product.

Another powerful FGI method is the carboxylation of a Grignard reagent. This sequence begins with a halogenated precursor, such as 4-chloro-2,5-difluorobromobenzene. google.com The brominated compound is first reacted with magnesium to form a Grignard reagent. This organometallic intermediate is then treated with carbon dioxide (often as a gas or solid dry ice), followed by an acidic workup, to install the carboxylic acid group, yielding the corresponding fluorinated benzoic acid. google.com These multi-step sequences highlight the tactical application of FGI in building complex aromatic acids from simpler starting materials. imperial.ac.uk

Catalytic Systems in the Synthesis of Fluorinated Benzoic Acids

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental profile of synthetic routes to fluorinated benzoic acids. Both oxidative and palladium-based catalytic systems are prominent in the literature for their effectiveness.

Applications of Oxidative Catalysis (e.g., Manganese Dioxide)

Manganese dioxide (MnO₂) is utilized as a robust and efficient catalyst in oxidative reactions that form the benzoic acid moiety. A notable application is in the oxidation of substituted toluenes. For example, a method for synthesizing 2,4-difluorobenzoic acid starts with 2,4-dinitrotoluene. google.com In this process, the methyl group of the dinitrotoluene is oxidized to a carboxylic acid using hydrogen peroxide as the oxidant, with manganese dioxide acting as the catalyst. google.com This step is crucial for creating the benzoic acid backbone, which is subsequently converted to the final fluorinated product through further transformations. The catalytic system, which may also involve N-hydroxyphthalimide (NHPI), has been studied for its high conversion rates and selectivity under specific temperature and pressure conditions. researchgate.net The use of MnO₂ is advantageous as it often allows for milder reaction conditions compared to stoichiometric oxidants and can be part of recyclable catalytic systems. researchgate.netnih.gov

Palladium-Catalyzed Coupling and Decarboxylative Reactions with Arylcarboxylic Acids

Palladium catalysis offers sophisticated methods for forming new carbon-carbon bonds, using arylcarboxylic acids as versatile starting materials. wikipedia.org Decarboxylative cross-coupling reactions are particularly significant, as they utilize relatively inexpensive and stable carboxylic acids to generate organometallic intermediates in situ, avoiding the need to prepare more sensitive reagents. nih.gov

In these reactions, a fluorinated benzoic acid can react with an aryl halide in the presence of a palladium catalyst, often in a dual-catalyst system with copper. wikipedia.orgnih.gov The process typically involves the decarboxylation of the arylcarboxylic acid to form an aryl-copper or aryl-palladium species, which then couples with the aryl halide to form a new biaryl compound. nih.gov This methodology, pioneered by Goossen and others, provides a powerful tool for extending the structure of a molecule like this compound, effectively using it as a building block for more complex analogous structures. wikipedia.orgnih.gov Variants of this chemistry include the palladium-catalyzed decarbonylative Heck coupling, which links aromatic carboxylic acids to alkenes. acs.org These reactions are compatible with a wide range of functional groups, including the fluoro-substituents found on the target molecule. organic-chemistry.org

Optimization of Reaction Conditions and Solvent Effects in Synthesis

The success of synthesizing this compound and its analogs is highly dependent on the careful optimization of reaction parameters. The choice of solvent, catalyst, temperature, and reagent stoichiometry can profoundly influence reaction outcomes, affecting both the conversion of starting materials and the selectivity towards the desired product. scielo.br

Systematic screening of these variables is a common strategy to identify the optimal conditions. researchgate.net For instance, in oxidative coupling reactions to form dihydrobenzofuran neolignans, various silver(I) oxidants were tested, with silver(I) oxide proving most efficient. scielo.brscielo.br The solvent choice is equally critical; studies have shown that acetonitrile (B52724) can provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene, while also being a "greener" alternative. scielo.brchemrxiv.org

The reaction time and temperature are also fine-tuned to maximize yield without promoting side reactions. In one study, reducing the reaction time from 20 hours to 4 hours was achieved without a significant loss in performance by optimizing other parameters. scielo.brscielo.br The data below, drawn from studies on analogous synthesis, illustrates how different factors are systematically varied to enhance reaction efficiency.

Table 1: Examples of Reaction Condition Optimization in Analogous Syntheses

Parameter InvestigatedVariable(s) TestedObservation/OutcomeReference
SolventToluene, Dichloromethane, Acetonitrile, MethanolAcetonitrile provided the best balance of conversion and selectivity. scielo.brscielo.br
Catalyst/OxidantIn(OTf)₃, p-TsOH, H₂SO₄, FeCl₃, Ag₂O, other Ag(I) saltsIn(OTf)₃ showed the best performance in one multi-component reaction; Ag₂O was most efficient in an oxidative coupling. researchgate.netscielo.br
TemperatureVaried from room temperature to 110 °CA reaction performed at 110 °C provided the best results in a specific indole (B1671886) synthesis. researchgate.net
Reaction TimeReduced from 20 hours to 4 hoursOptimization of other conditions allowed for a significant reduction in reaction time without compromising yield. scielo.brchemrxiv.org

This systematic approach ensures that synthetic methods are not only effective but also as efficient and sustainable as possible.

Role of 2 Cyano 4,5 Difluorobenzoic Acid As a Strategic Synthetic Intermediate and Building Block

Integration into Advanced Organic Synthesis Pathways

The structural framework of 2-cyano-4,5-difluorobenzoic acid makes it a versatile intermediate for constructing elaborate molecular architectures. The carboxylic acid function provides a handle for a variety of coupling reactions, such as amidation and esterification, enabling its linkage to other molecular fragments. For instance, the carboxylic acid can be readily converted to its corresponding acid chloride, 2-cyano-4,5-difluorobenzoyl chloride, a more reactive species for forming amide or ester bonds. nih.gov Similarly, it can be transformed into 2-cyano-4,5-difluorobenzamide. nih.gov This multi-functionality allows chemists to devise synthetic routes where each functional group can be addressed selectively under different reaction conditions, making it a strategic component in multi-step syntheses.

Precursor in the Construction of Polyfluorinated Aromatic Systems

The introduction of fluorine atoms into organic molecules is a key strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as an important precursor for embedding the 4,5-difluorophenyl motif into larger systems. The carbon-fluorine bonds are exceptionally stable, ensuring that the difluoro-substitution pattern is retained throughout subsequent synthetic transformations. The synthesis of other substituted difluorobenzoic acids, such as 4-chloro-2,5-difluorobenzoic acid, often involves multi-step sequences starting from simpler materials, highlighting the value of having a pre-functionalized building block like this compound readily available. google.com

Utility in the Synthesis of Diverse Heterocyclic Frameworks

The ortho-arrangement of the carboxylic acid and cyano groups on the benzene (B151609) ring is a classic structural motif for the synthesis of fused heterocyclic systems. This arrangement facilitates intramolecular cyclization reactions or intermolecular condensations with bifunctional reagents to yield a variety of heterocyclic cores that are prevalent in pharmaceuticals and functional materials.

A significant application of this compound is its use as a precursor for nitrogen-rich heterocycles, most notably 1,2,4,5-tetrazines (s-tetrazines). The synthesis of s-tetrazines often proceeds from nitrile-containing precursors. nih.gov In this context, the cyano group of the benzoic acid derivative serves as a key component in the formation of the tetrazine ring, typically through a condensation reaction with hydrazine (B178648) followed by oxidation. nih.govresearchgate.net

The resulting fluorinated phenyl-substituted tetrazines are of particular interest in the field of bioorthogonal chemistry. rsc.org Tetrazines are known for their ability to undergo rapid and selective inverse-electron-demand Diels-Alder reactions with strained alkenes. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the difluorophenyl ring, can enhance the reactivity of the tetrazine, making these reactions even more efficient for applications like cellular imaging, drug delivery, and biological labeling. researchgate.net Research has demonstrated the synthesis of various tetrazine derivatives from nitrile precursors for such applications. nih.govresearchgate.net

Contribution to the Synthesis of Molecules with Defined Structural Motifs

The use of this compound allows for the precise and predictable installation of a specific structural motif: a phenyl ring substituted with two fluorine atoms and a cyano (or a derivative thereof, such as a tetrazine) and carboxyl group (or a derivative thereof, such as an amide). This level of control is critical in fields like drug discovery, where structure-activity relationships (SAR) are investigated by systematically modifying different parts of a lead molecule. By using this building block, chemists can ensure that the 4,5-difluoro substitution pattern is maintained while exploring modifications at the carboxyl and cyano positions, leading to the efficient synthesis of libraries of compounds with well-defined structural variations.

Electrophilic and Nucleophilic Aromatic Substitutions on the Difluorobenzene Ring

Introduction of Nitro Groups

The introduction of a nitro group (-NO₂) onto the aromatic core of this compound is a key functionalization step. This is typically achieved through electrophilic aromatic substitution, using a nitrating agent. While direct nitration data for this compound is not extensively detailed in publicly available research, the reaction can be inferred from procedures for structurally similar compounds. For instance, the nitration of 3-chloro-2,4-difluorobenzoic acid is accomplished using a mixture of fuming nitric acid and sulfuric acid at low temperatures. googleapis.com A similar approach would be anticipated for the nitration of this compound.

The reaction proceeds by the generation of the highly electrophilic nitronium ion (NO₂⁺) from the acid mixture, which then attacks the electron-rich aromatic ring. The existing substituents on the ring dictate the position of the incoming nitro group. The carboxylic acid and cyano groups are electron-withdrawing and act as meta-directors, while the fluorine atoms are also deactivating but serve as ortho, para-directors. This creates a complex regiochemical challenge, which will be discussed in section 4.4. The successful nitration would yield a derivative such as nitro-2-cyano-4,5-difluorobenzoic acid. The product of nitration of the related 4,5-difluorobenzoic acid is 4,5-difluoro-2-nitrobenzoic acid, indicating that substitution occurs ortho to the carboxylic acid group. sigmaaldrich.com

Table 1: Reagents for Nitration of Fluorinated Benzoic Acids

Starting Material Reagents Product Reference
3-chloro-2,4-difluorobenzoic acid Fuming Nitric Acid, Sulfuric Acid 5-Nitro-3-chloro-2,4-difluorobenzoic acid googleapis.com

Amination Strategies on the Aromatic Core

Amination, the introduction of an amino (-NH₂) group, can be achieved through several synthetic strategies. A primary method involves the reduction of a nitro-substituted precursor. If this compound is first nitrated, the resulting nitro-derivative can be reduced to form an amino-substituted benzoic acid. A common method for this transformation is catalytic hydrogenation. For example, 2-Amino-4,5-difluorobenzoic acid is synthesized in high yield by the hydrogenation of 4,5-Difluoro-2-nitrobenzoic acid using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com This demonstrates a viable pathway from a nitro-functionalized intermediate to the desired amino derivative.

Another potential strategy is nucleophilic aromatic substitution (SNAr). The fluorine atoms on the ring are activated towards nucleophilic attack by the electron-withdrawing cyano and carboxylic acid groups. Research on related compounds shows that 2,4,5-trifluorobenzoic acid can react with ammonia (B1221849) or an ammonium (B1175870) salt to replace one of the fluorine atoms with an amino group, yielding 2-amino-4,5-difluorobenzoic acid. ontosight.ai This suggests that a similar direct amination by displacing a fluorine atom on this compound could be a feasible synthetic route.

Table 2: Amination Methods for Fluorinated Benzoic Acids

Method Starting Material Reagents/Conditions Product Reference
Reduction of Nitro Group 4,5-Difluoro-2-nitrobenzoic acid 20% Palladium hydroxide (B78521) on carbon, Hydrogen 2-Amino-4,5-difluorobenzoic acid chemicalbook.com

Derivatization Reactions of 2 Cyano 4,5 Difluorobenzoic Acid

Role in Medicinal Chemistry

2-Cyano-4,5-difluorobenzoic acid is a crucial intermediate in the synthesis of various biologically active molecules. Its structural features are often incorporated into compounds designed to interact with specific biological targets. For example, fluorinated benzoic acids are used in the development of kinase inhibitors, which are a class of drugs used to treat cancer. The fluorine atoms can enhance the binding affinity of the drug to the kinase's active site and improve its pharmacokinetic properties.

Utility in Materials Science

In the field of materials science, the unique properties of fluorinated compounds are highly valued. This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The incorporation of the fluorinated and cyano-containing benzoic acid unit can lead to polymers with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. These materials may find applications in areas such as electronics, aerospace, and specialty coatings. The presence of the cyano group can also be exploited for post-polymerization modifications, allowing for the creation of functional materials with tailored properties.

Investigation of Reaction Mechanisms for 2 Cyano 4,5 Difluorobenzoic Acid Transformations

Mechanistic Pathways of Cyano Group Introduction on Aromatic Systems

The introduction of a cyano group onto an aromatic ring, a process known as cyanation, is a pivotal transformation in organic synthesis, providing access to versatile nitrile intermediates. scielo.brnih.gov Nitriles are valuable precursors for a variety of functional groups, including carboxylic acids, amines, amides, and tetrazoles. scielo.brnih.gov Several mechanistic pathways have been developed for the cyanation of arenes.

Classical methods include the Sandmeyer reaction , which involves the conversion of an aniline (B41778) derivative into a diazonium salt, followed by treatment with a copper(I) cyanide. wikipedia.orgwikipedia.org The mechanism is believed to be initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. Another traditional route is the Rosenmund-von Braun reaction , which typically uses a stoichiometric amount of copper(I) cyanide to displace a halide from an aryl halide at high temperatures. wikipedia.org

Modern advancements have led to the development of transition-metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. Palladium-catalyzed cyanation, for instance, generally proceeds through a Pd(0)/Pd(II) catalytic cycle. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source (like KCN or Zn(CN)2) and subsequent reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst. wikipedia.org A common challenge in this process is the deactivation of the Pd(II) intermediate by excess cyanide ions. wikipedia.org Nickel-catalyzed systems have also been developed as a more cost-effective alternative. wikipedia.org

Another approach is the direct C-H cyanation, which avoids the need for pre-functionalized arenes like halides or triflates. nih.gov These reactions can be directed by a functional group on the substrate or can be non-directed. For example, some ruthenium-catalyzed cyanations proceed via the formation of an aldimine intermediate, followed by a sequence of steps to install the cyano group. nih.gov

The table below summarizes common cyanation methods applicable to aromatic systems.

Reaction Name Typical Substrate Cyanide Source Key Mechanistic Feature Reference
Sandmeyer ReactionAryl Diazonium SaltCopper(I) CyanideRadical or single-electron transfer mechanism wikipedia.org, wikipedia.org
Rosenmund-von BraunAryl HalideCopper(I) CyanideNucleophilic aromatic substitution, often requiring high temperatures wikipedia.org
Palladium Cross-CouplingAryl Halide/TriflateKCN, Zn(CN)2Pd(0)/Pd(II) catalytic cycle (oxidative addition, reductive elimination) wikipedia.org
Ruthenium-CatalyzedArenes, IndolesNCTS, K4[Fe(CN)6]Often involves C-H activation or directed functionalization nih.gov
Oxidative AmmonolysisMethylarenesAmmonia (B1221849), OxygenGas-phase reaction on vanadium oxide catalysts, can proceed via carbanion or carbocation intermediates pleiades.online

Arynes are highly reactive, neutral intermediates derived from an aromatic ring by the formal removal of two ortho substituents, resulting in a carbon-carbon triple bond within the ring. Their high reactivity makes them valuable in forming bonds that are otherwise difficult to construct. In the context of cyanation and related transformations, arynes can participate in unique mechanistic pathways.

Specifically, arynes are known to react with amides in the absence of transition metals. The mechanism involves the insertion of the aryne into the N-C bond of the amide group. This process is thought to proceed through the formation of an unstable four-membered ring intermediate, which subsequently rearranges to yield ortho-disubstituted aromatic products. researchgate.net While not a direct cyanation method, this reactivity highlights a potential pathway for transformations involving the interaction of a cyano-related functional group (like in an amide) with an aryne intermediate, leading to complex molecular architectures. researchgate.net

Elucidation of Acid- and Base-Catalyzed Reaction Mechanisms

Acid and base catalysis are fundamental to many transformations of 2-cyano-4,5-difluorobenzoic acid, particularly those involving the carboxylic acid moiety.

Acid catalysis typically involves the protonation of an electronegative atom, such as the carbonyl oxygen of the carboxylic acid. youtube.comyoutube.com In a reaction like Fischer esterification, a strong acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows a weak nucleophile, such as an alcohol, to attack the carbonyl carbon. The mechanism proceeds through a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule (a good leaving group) lead to the formation of the ester and regeneration of the acid catalyst. youtube.comleah4sci.com The formation of carbocation intermediates is also a key feature of many acid-catalyzed reactions, although in the case of a benzoic acid derivative, this is less common directly on the aromatic ring. leah4sci.com

Base catalysis can be categorized as either specific or general. youtube.com

Specific base catalysis occurs when the reaction rate is dependent on the concentration of the hydroxide (B78521) ion (in aqueous media). A classic example is the deprotonation of the carboxylic acid to form a carboxylate. This involves a complete proton transfer to the base before the main reaction step. youtube.com

General base catalysis is observed when the reaction rate depends on the concentration of a general base (e.g., an amine). In this mechanism, the proton transfer occurs concurrently with the rate-determining step. For instance, in the elimination of HCN from a cyanohydrin, a weak base can facilitate the reaction by abstracting a proton at the same time as the C-C bond cleaves, avoiding the formation of a high-energy anionic intermediate. youtube.com The lone pair of electrons on the nitrogen of the cyano group allows nitriles to act as Brønsted and Lewis bases, participating in these catalytic cycles. scielo.br

The following table outlines the key steps in acid- and base-catalyzed reactions relevant to a substituted benzoic acid.

Catalysis Type Initial Step Key Intermediate Role of Catalyst Example Reaction Reference
Specific Acid Protonation of a heteroatom (e.g., carbonyl oxygen)Protonated substrate (e.g., oxonium ion)Enhances electrophilicity of the substrateFischer Esterification youtube.com, youtube.com
Specific Base Deprotonation of an acidic proton (e.g., carboxylic acid H+)Anionic substrate (e.g., carboxylate)Generates a more potent nucleophile or facilitates eliminationCarboxylate formation youtube.com
General Base Partial proton abstraction by a weak base in the transition stateConcerted transition state (no discrete anionic intermediate)Lowers the activation energy of the rate-determining stepElimination from a cyanohydrin youtube.com

Influence of Fluorine Substituents on Aromatic Reaction Pathways

The two fluorine atoms on the aromatic ring of this compound exert a profound influence on its reactivity through a combination of inductive and resonance effects.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (σ-withdrawing). This effect pulls electron density from the benzene (B151609) ring through the sigma bond framework, increasing the positive charge on the carbon atom to which it is attached. csbsju.edu This inductive withdrawal generally deactivates the aromatic ring towards electrophilic aromatic substitution by making it less nucleophilic.

Conversely, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system, an effect known as π-donation or a resonance effect. csbsju.edu This π-donation adds electron density to the ring, particularly at the ortho and para positions. However, for fluorine, the inductive effect is significantly stronger than its resonance effect. csbsju.edu

The interplay of these effects has several consequences:

Ring Stability: The addition of fluorine atoms can stabilize the aromatic ring through the contribution of new π-orbitals, leading to shorter C-C bond lengths within the ring and increased resistance to addition reactions. nih.govacs.org This phenomenon has been termed "fluoromaticity." nih.gov

Reaction Rate: Due to the dominant electron-withdrawing nature of fluorine, fluorinated benzenes are generally less reactive than benzene in electrophilic aromatic substitution reactions. csbsju.edu

Regioselectivity: Although deactivating, the π-donating resonance effect directs incoming electrophiles to the ortho and para positions. This balance of effects is crucial in determining the outcome of substitution reactions.

Acidity: The strong inductive effect of the two fluorine atoms stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid group, making this compound a stronger acid than benzoic acid itself.

Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the fluorine and cyano groups make the aromatic ring highly electron-deficient. This significantly activates the ring towards nucleophilic aromatic substitution (SNAr), where a nucleophile can displace one of the fluorine atoms.

Kinetic Analysis of Reaction Steps and Intermediates

Kinetic analysis is a powerful tool for elucidating reaction mechanisms by studying the rate of a reaction and how it is affected by changes in concentration, temperature, or isotopic substitution. For transformations involving this compound, such studies can reveal the rate-determining step and the nature of transition states.

A key technique is the kinetic isotope effect (KIE) . By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate, one can determine if the bond to that atom is broken in the rate-limiting step. For example, in a study of a non-directed C-H cyanation, a KIE value (kH/kD) of 4.40 was observed, strongly indicating that the cleavage of the C-H bond is the rate-determining step of the reaction. nih.gov

Other methods include Stern-Volmer quenching studies and quantum yield measurements , which are particularly useful in photoredox catalysis. These analyses can help confirm whether a proposed photocatalytic cycle is plausible and can rule out alternative pathways, such as a radical chain mechanism. acs.org By examining the reaction kinetics under various conditions, researchers can build a comprehensive picture of the energy landscape of the reaction, identifying key intermediates and transition states that govern the transformation of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 2-cyano-4,5-difluorobenzoic acid?

Methodological Answer: The synthesis typically involves halogenation and functional group interconversion. For example, a precursor like 2-amino-4,5-difluorobenzoic acid (CAS 83506-93-8) can undergo diazotization followed by cyanation using CuCN/KCN under controlled pH (4–6) and temperature (60–80°C) . Alternatively, fluorinated benzoic acids can be synthesized via selective fluorination of nitro-substituted intermediates, as demonstrated in Abbott Laboratories' process involving carbanion reactions and subsequent oxidation .

Q. How do I characterize the structure of this compound experimentally?

Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹⁹F and ¹³C NMR) to confirm fluorine and cyano group positions.
  • X-ray crystallography for absolute configuration determination (if crystalline).
  • Mass spectrometry (HRMS) to verify molecular weight (expected m/z ~ 183.03 for C₈H₃F₂NO₂). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the reactivity patterns of the cyano and carboxylic acid groups in this compound?

Methodological Answer:

  • Cyano group : Susceptible to hydrolysis under acidic/basic conditions to form amides or carboxylic acids. Reacts with Grignard reagents to form ketones.
  • Carboxylic acid : Forms salts with bases (e.g., sodium/potassium salts for improved solubility) and esters via Fischer esterification. Note: Fluorine substituents reduce electron density, enhancing the acidity of the carboxylic group (pKa ~ 2.5–3.0) compared to unfluorinated analogs .

Q. How can I assess the solubility and purification challenges of this compound?

Methodological Answer:

  • Solubility : Poor in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) and methanol. Use sonication or heating (≤50°C) to aid dissolution.
  • Purification : Recrystallize from ethanol/water mixtures or use reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What stability considerations apply during storage and handling?

Methodological Answer: Store under inert gas (argon) at –20°C to prevent hydrolysis of the cyano group. Avoid prolonged exposure to light (use amber vials) and moisture. Monitor degradation via TLC or HPLC (C18 column, 254 nm UV detection) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to calculate:

  • Electrostatic potential maps to identify reactive sites.
  • HOMO-LUMO gaps to assess charge-transfer behavior (predicted gap ~4.5–5.0 eV). Validate with experimental UV-Vis spectra .

Q. How should I resolve contradictions in spectral data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:

  • Cross-validate : Compare experimental shifts with computed values (GIAO method in Gaussian).
  • Consider substituent effects : Fluorine atoms at positions 4 and 5 induce deshielding (~δ –110 to –120 ppm in ¹⁹F NMR). Cyano groups may cause anisotropic effects .

Q. What strategies optimize reaction conditions for derivatizing this compound into bioactive analogs?

Methodological Answer:

  • Design of Experiments (DoE) : Vary temperature, catalyst (e.g., Pd/C for hydrogenation), and solvent (DMF vs. THF) to maximize yield.
  • High-throughput screening : Test 96-well plates with varying stoichiometries of coupling reagents (e.g., EDC/HOBt for amide formation) .

Q. Can this compound act as a enzyme inhibitor? How do I model its interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Fluorine and cyano groups enhance binding via halogen bonds and dipole interactions.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data from similar benzoic acid derivatives .

Q. How do I synthesize deuterated or isotopically labeled versions for mechanistic studies?

Methodological Answer:

  • Deuterated analogs : Replace fluorine with deuterium using Pd-catalyzed H/D exchange in D₂O.
  • ¹³C-labeled cyano group : Synthesize from K¹³CN via nucleophilic substitution on a bromo precursor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.